1-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
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Overview
Description
Indole is a heterocyclic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria . As a structural element, it is found in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
The synthesis of indole derivatives is a topic of interest in medicinal chemistry due to their wide range of biological activities . The specific synthesis pathway for your compound would depend on the starting materials and the desired substitutions on the indole ring.Molecular Structure Analysis
The indole group in your compound is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . This structure is planar and aromatic, meaning it is stable and can participate in pi stacking interactions.Chemical Reactions Analysis
Indole is reactive towards electrophilic substitution, due to the electron-rich nature of its aromatic system . It can undergo reactions at several positions on the ring system, depending on the specific conditions and reagents used.Physical And Chemical Properties Analysis
Indole is a solid at room temperature, with a melting point of around 52 degrees Celsius. It is slightly soluble in water, and more soluble in organic solvents .Scientific Research Applications
- Imidazole derivatives have been studied for their antimicrobial properties. This compound may exhibit antibacterial, antifungal, or antiviral effects. Researchers could explore its potential as a novel antimicrobial agent against specific pathogens .
- Given the global health challenge posed by tuberculosis, compounds with antitubercular activity are crucial. Investigating this compound’s effect against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) could provide valuable insights .
Antimicrobial Activity
Antitubercular Activity
Mechanism of Action
Safety and Hazards
Future Directions
Given the wide range of biological activities of indole derivatives, there is significant interest in developing new derivatives with improved activity and selectivity . This includes the synthesis of compounds with different substitutions on the indole ring, and the development of new synthetic methods.
properties
IUPAC Name |
1-[1-(2-indol-1-ylacetyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c29-22(16-26-13-10-18-6-4-5-9-21(18)26)25-14-11-19(12-15-25)27-17-23(30)28(24(27)31)20-7-2-1-3-8-20/h1-10,13,19H,11-12,14-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQAKKJFLWFMFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)CN4C=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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